molecular formula C14H10F3NOS2 B5057786 2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one

Cat. No. B5057786
M. Wt: 329.4 g/mol
InChI Key: IVXAJGZAKUTSDX-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiazolone derivative that has shown promising results in various biological and chemical applications.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of various microorganisms and cancer cells. It is believed that this compound interacts with the cellular membrane and disrupts the normal functioning of the cell, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one has significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. In addition, it has been reported to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one is its high yield and purity, making it an ideal compound for large-scale synthesis. In addition, this compound has shown promising results in various biological and chemical applications, making it a potential candidate for drug development.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain applications. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its use in various applications.

Future Directions

There are several future directions for the research and development of 2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of this compound, which can help to optimize its use in various applications.
Another potential direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases. Studies have shown that this compound has promising anticancer, antifungal, and antibacterial properties, making it a potential candidate for drug development.
Conclusion
In conclusion, 2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one is a thiazolone derivative that has shown promising results in various biological and chemical applications. The synthesis method of this compound involves the reaction of 2-mercapto-4-(trifluoromethyl)benzaldehyde with allyl bromide in the presence of potassium carbonate. This compound has shown potential as an antifungal, antibacterial, and anticancer agent. In addition, it has been used in the synthesis of various organic compounds due to its unique chemical properties. Further studies are needed to fully understand the mechanism of action of this compound and optimize its use in various applications.

Synthesis Methods

The synthesis of 2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one involves the reaction of 2-mercapto-4-(trifluoromethyl)benzaldehyde with allyl bromide in the presence of potassium carbonate. The resulting product is then treated with 2-bromoacetic acid to yield the final compound. This method has been reported to have a high yield and purity, making it an ideal method for large-scale synthesis.

Scientific Research Applications

2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one has been extensively studied for its biological and chemical properties. This compound has shown potential as an antifungal, antibacterial, and anticancer agent. In addition, it has been used in the synthesis of various organic compounds due to its unique chemical properties.

properties

IUPAC Name

(4Z)-2-prop-2-enylsulfanyl-4-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NOS2/c1-2-7-20-13-18-11(12(19)21-13)8-9-3-5-10(6-4-9)14(15,16)17/h2-6,8H,1,7H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXAJGZAKUTSDX-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC=C(C=C2)C(F)(F)F)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC=C(C=C2)C(F)(F)F)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(prop-2-en-1-ylsulfanyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one

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